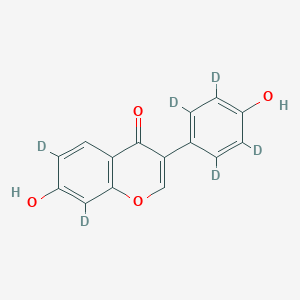
ダイゼイン-d6
概要
説明
Daidzein-d6 is a synthetic compound that has been used in scientific research in recent years. It is a derivative of the naturally occurring isoflavone daidzein, which is found in soybeans and other legumes. Daidzein-d6 is a stable, water-soluble compound that can be used in various laboratory experiments. It has been used in a variety of studies to investigate the biological effects of daidzein and its derivatives.
科学的研究の応用
栄養機能食品
ダイゼイン (DDZ) は、イソフラボン類に属するよく知られた栄養機能食品です . アルファルファ、ダイズ、レッドクローバーなど、さまざまな源から分離されています .
心血管運動
ダイゼインは心血管運動に有益な効果を示しています . 心臓の健康を改善し、心臓病のリスクを軽減する可能性があります。
コレステロール低下
ダイゼインのもう1つの重要な用途は、コレステロールの低下です . 体内の悪玉コレステロール値を下げ、全体的な健康を促進するのに役立ちます。
抗がん作用
ダイゼインは抗がん作用を示しています . さまざまな種類の癌の治療と予防に用いることができる可能性があります。
抗線維化作用
ダイゼインの抗線維化作用は、線維化関連疾患の治療に効果的です . 線維化とは、結合組織が正常な実質組織を置き換える病的な創傷治癒のことです。
抗糖尿病作用
ダイゼインは抗糖尿病作用があります ,そのため、糖尿病の治療に適した候補となっています。血糖値の調整やインスリン感受性の向上に役立ちます。
骨粗鬆症の予防
ダイゼインの構造と作用は、骨粗鬆症の予防に重要なヒトエストロゲンと似ています . 骨粗鬆症は、骨を弱くし、もろくして骨折しやすくなる病気です。
閉経後疾患の治療
ダイゼインは閉経後疾患の治療に用いることができます . 閉経に伴うホットフラッシュや骨量の減少などの症状の管理に役立ちます。
作用機序
Target of Action
Daidzein-d6, a deuterium-labeled form of Daidzein , is a natural isoflavone found in leguminous plants such as soybeans . It is a phytoestrogen, meaning it has a structure and function similar to human estrogens . It has been reported to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria .
Mode of Action
Daidzein-d6 interacts with its targets by binding to estrogen receptors, inhibiting enzymes, and exhibiting anti-oxidative properties . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .
Biochemical Pathways
The biochemical pathways affected by Daidzein-d6 involve the conversion of daidzein into various metabolites. Daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert daidzein into equol . These metabolites are considered to have a wide range of biological activities and are thought to be the real source of its biological activities .
Pharmacokinetics
The pharmacokinetics of Daidzein-d6 involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Daidzein-d6 can be increased by using nano-formulations such as nanoemulsion and nanosuspension .
Result of Action
The molecular and cellular effects of Daidzein-d6’s action include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . It has been shown to have health benefits such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Daidzein-d6. For example, the intake of legume food, especially in East Asians, can affect the amount of Daidzein-d6 ingested . Additionally, the photodegradation of Daidzein-d6 in water can be influenced by the presence of different dissociated forms .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Daidzein-d6, like its parent compound Daidzein, interacts with several enzymes, proteins, and other biomolecules. It is known to act as a PPAR activator .
Cellular Effects
Daidzein-d6 has been shown to have a variety of effects on cells. It has been reported to have anti-inflammatory effects , and it can also influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit anti-inflammatory effects in lipopolysaccharides (LPS)-stimulated RAW264.7 macrophage cell models .
Molecular Mechanism
The molecular mechanisms underlying the action of Daidzein-d6 are complex and involve interactions with several signaling molecules and receptors . Although the specific molecular mechanism is still elusive, it is known that Daidzein-d6 can interact with the PPAR receptor, influencing its activation .
Temporal Effects in Laboratory Settings
The effects of Daidzein-d6 can change over time in laboratory settings. For instance, it has been observed that the number of HDA6 speckles increased during drought stress, suggesting a role in contributing to drought stress tolerance
Dosage Effects in Animal Models
The effects of Daidzein-d6 can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects in a stroke model, with beneficial actions observed at dosages of 20 and 30 mg/kg .
Metabolic Pathways
Daidzein-d6 is involved in several metabolic pathways. It is first deglycosylated to large amounts of Daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated Daidzein and hydroxylated Daidzein through methoxylation and hydroxylation by few bacteria, respectively .
Subcellular Localization
It is known that Daidzein, the parent compound of Daidzein-d6, can be found in the nucleus
特性
IUPAC Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442180 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291759-05-2 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Daidzein-d6 and why was it synthesized in this study?
A1: Daidzein-d6 is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], Daidzein-d6 was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


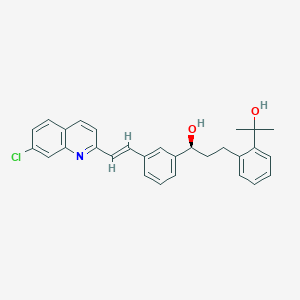
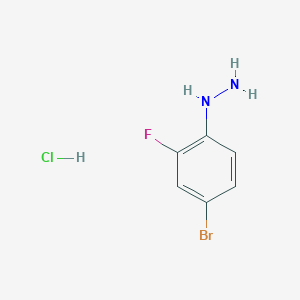
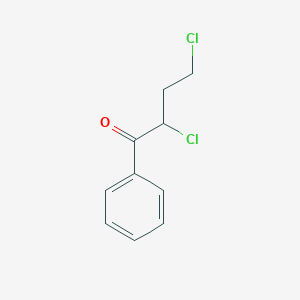
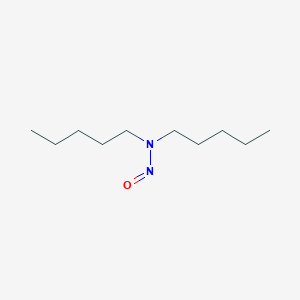
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

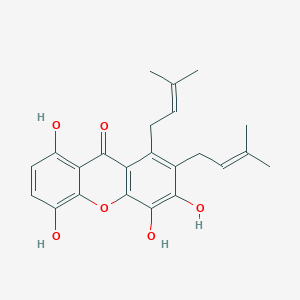
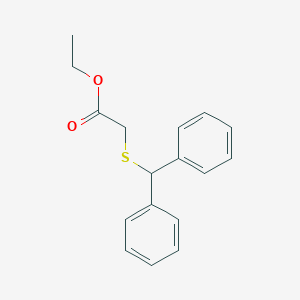
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)
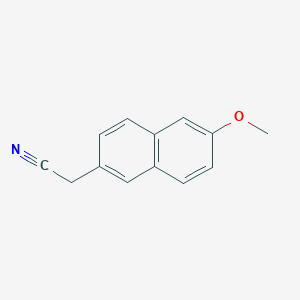
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)
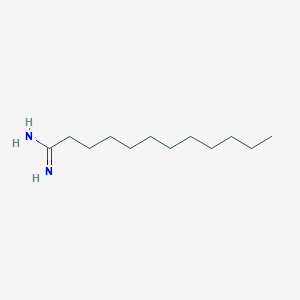
![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)
